molecular formula C22H20N4OS B3201873 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1020489-10-4

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B3201873
CAS No.: 1020489-10-4
M. Wt: 388.5 g/mol
InChI Key: ANPPDCXPGFSLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-phenylthiazole moiety at the N1 position and an m-tolyl-acetamide group at the C5 position.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-7-6-8-17(11-15)13-21(27)24-20-12-16(2)25-26(20)22-23-19(14-28-22)18-9-4-3-5-10-18/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPPDCXPGFSLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and an acetamide group. Its molecular formula is C18H18N4SC_{18}H_{18}N_{4}S, with a molecular weight of approximately 342.43 g/mol. The structural complexity suggests multiple pharmacological targets, enhancing its potential effectiveness against various diseases.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. This compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound also demonstrates potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) cells. The mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis . A comparative study highlighted that certain derivatives had IC50 values lower than established chemotherapeutic agents like Sorafenib, indicating superior efficacy .

Target Interactions

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Cell Cycle Modulation : By blocking the transition from G2 to M phase, it effectively halts the proliferation of cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining thiazole and pyrazole precursors under specific conditions.
  • Optimization Techniques : Utilizing advanced purification techniques like chromatography to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against various pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation, the compound’s effects on HepG2 cells were analyzed. It was found to significantly reduce cell viability and induce apoptosis at low concentrations (IC50 = 0.62 μM), outperforming conventional chemotherapeutics .

Comparative Data Table

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring, pyrazole moietyAntimicrobial, anticancer
Ureido-substituted thiazolesUreido groupAnticancer
3-methyl-thiazole derivativesThiazole ringAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, and inferred biological relevance.

Structural Modifications on the Aromatic Substituents

  • Compound 9c (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Difference: Bromine substitution vs. methyl substitution; bromine may increase molecular weight and polar surface area.
  • Compound 9e () : Features a 4-methoxyphenyl group on the thiazole.

    • Methoxy improves solubility but may reduce membrane permeability due to increased polarity. The target’s m-tolyl group balances lipophilicity better .

Heterocyclic Core Variations

  • Compound 36 (): N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide. Replaces thiazole with a dihydropyrimidinone ring, introducing a ketone group that could hydrogen-bond with biological targets (e.g., adenylyl cyclase). This structural change may alter selectivity compared to the thiazole-containing target compound .
  • Compound 2 () : 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.

    • Incorporates a diphenylethylidene group at C4 of the pyrazole, increasing steric bulk and rigidity. This modification might enhance binding to hydrophobic pockets but reduce synthetic accessibility .

Substituent Position and Linker Variations

  • Compound 41 (): N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide. Positions the acetamide via a phenyl-thiazole linker instead of direct attachment to pyrazole. This extended structure could influence pharmacokinetics by altering logP and metabolic stability .
  • Compound from : 2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide. Replaces m-tolyl with a methoxyphenoxy group, introducing an ether linkage. This increases solubility but may reduce bioavailability due to faster phase II metabolism .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The m-tolyl group in the target compound provides moderate logP (~3.5 estimated), whereas bromine (9c) increases logP (~4.2), and methoxy (9e) reduces it (~2.8) .
  • Binding Interactions : Docking studies () suggest that electron-withdrawing substituents (e.g., Br in 9c) enhance interactions with polar residues in enzyme active sites. The target’s m-tolyl group may favor hydrophobic interactions .
  • Synthetic Accessibility : The target’s structure avoids sterically demanding groups (e.g., diphenylethylidene in ), simplifying synthesis .

Q & A

Q. What are the optimal synthetic routes for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core, followed by thiazole ring cyclization and acetamide coupling. Key steps include:

  • Thiazole formation : Use phosphorus pentasulfide or Lawesson’s reagent under inert conditions (e.g., nitrogen atmosphere) at 80–100°C .
  • Pyrazole functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Acetamide coupling : Employ chloroacetyl chloride or activated esters in the presence of triethylamine (TEA) in solvents like DMF or dioxane .
    Optimization : Adjust reaction time (4–12 hours), pH (neutral to slightly basic), and stoichiometric ratios (1:1.2 molar ratios for coupling steps). Monitor purity via TLC/HPLC and use column chromatography for purification .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on peaks for methyl groups (δ 2.3–2.5 ppm), pyrazole C-H (δ 6.5–7.5 ppm), and thiazole protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial screening : Use disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or thiazole groups) impact bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO2_2) on the phenyl ring enhance cytotoxicity but may reduce solubility. Methyl or methoxy groups improve pharmacokinetic profiles .
  • Thiazole modifications : Introducing heterocycles (e.g., triazoles) increases binding affinity to ATP pockets in kinases .
    Methodology : Use parallel synthesis to generate derivatives (e.g., 9a–9e in ) and compare IC50_{50} values via dose-response assays .

Q. What computational strategies are effective for predicting binding modes and optimizing lead derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or CDK2. Focus on hydrogen bonding with acetamide carbonyl and π-π stacking with phenylthiazole .
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict ADMET properties .
  • Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in heterocycle formation .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Standardize protocols : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in cytotoxicity may arise from differences in MCF-7 passage numbers .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., 9c and 9g in ) to identify trends in substituent effects .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions in ethanol/water mixtures .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazole-Thiazole Hybrid Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole cyclizationP4_4S10_{10}, DMF, 90°C, 6h65–75≥95%
Acetamide couplingChloroacetyl chloride, TEA, dioxane, 25°C80–85≥98%
PurificationSilica gel chromatography (EtOAc/hexane)≥99%

Q. Table 2. Biological Activity of Structural Analogues

CompoundSubstituent (R)IC50_{50} (µM, MCF-7)LogPReference
9c ()4-Bromophenyl1.2 ± 0.33.8
9d ()4-Methylphenyl5.6 ± 0.92.9
FP12 ()Hydroxyacetamide8.4 ± 1.12.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.